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molecular formula C14H12F2O2 B8781926 1-(Benzyloxy)-4-(difluoromethoxy)benzene

1-(Benzyloxy)-4-(difluoromethoxy)benzene

Cat. No. B8781926
M. Wt: 250.24 g/mol
InChI Key: BTRDDSVHQZPIMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05389292

Procedure details

A mixture of 40.0 g of hydroquinone monobenzyl ether, 40 g of NaOH, 200 ml of water and 300 ml of dioxane are heated to 70° C. with stirring. 35.5 g of chlorodifluoromethane are passed into the cooled mixture with vigorous stirring. The reaction mixture is poured into water, and the product is extracted with petroleum ether. The organic phase is dried over Na2SO4, evaporated, and the residue is chromatographed through a short silica gel column, using petroleum ether/ethyl acetate 8:2 as eluent. A colourless liquid is obtained.
Name
hydroquinone monobenzyl ether
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
35.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(C(C2[C:14]([CH2:15][O:16][CH2:17][C:18]3[C:23](C4C(=CC=C(O)C=4)O)=[CH:22][CH:21]=[CH:20][CH:19]=3)=[CH:13][CH:12]=[CH:11][CH:10]=2)=CC(=CC=1)O)O.[OH-:32].[Na+].Cl[CH:35]([F:37])[F:36]>O.O1CCOCC1>[CH2:17]([O:16][C:15]1[CH:10]=[CH:11][C:12]([O:32][CH:35]([F:37])[F:36])=[CH:13][CH:14]=1)[C:18]1[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=1 |f:1.2|

Inputs

Step One
Name
hydroquinone monobenzyl ether
Quantity
40 g
Type
reactant
Smiles
C=1(O)C(=CC(O)=CC1)C1=CC=CC=C1COCC1=CC=CC=C1C=1C(O)=CC=C(C1)O
Name
Quantity
40 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
35.5 g
Type
reactant
Smiles
ClC(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the product is extracted with petroleum ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the residue is chromatographed through a short silica gel column
CUSTOM
Type
CUSTOM
Details
A colourless liquid is obtained

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)OC(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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